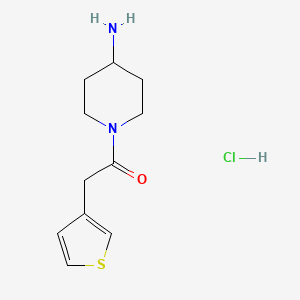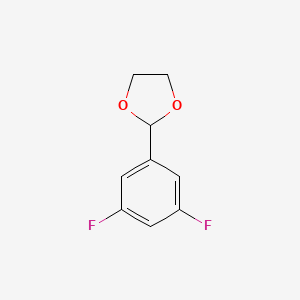
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with an amino group and a thiophene ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the amino group: This step often involves reductive amination or other amination techniques.
Attachment of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Coupling Reactions: The thiophene ring can undergo coupling reactions with halides or boronic acids to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride can be compared with other similar compounds such as:
1-(4-Aminopiperidin-1-yl)-2-phenylethanone hydrochloride: This compound features a phenyl ring instead of a thiophene ring, leading to different chemical properties and applications.
1-(4-Aminopiperidin-1-yl)-2-(furan-3-yl)ethanone hydrochloride: The furan ring in this compound provides different reactivity and biological interactions compared to the thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17ClN2OS |
|---|---|
Molecular Weight |
260.78 g/mol |
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-thiophen-3-ylethanone;hydrochloride |
InChI |
InChI=1S/C11H16N2OS.ClH/c12-10-1-4-13(5-2-10)11(14)7-9-3-6-15-8-9;/h3,6,8,10H,1-2,4-5,7,12H2;1H |
InChI Key |
JUWJIEBKYHEFAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)CC2=CSC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)












![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)
